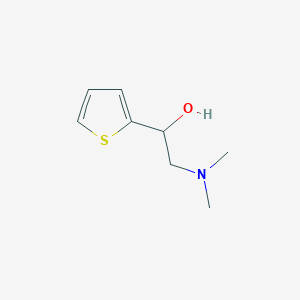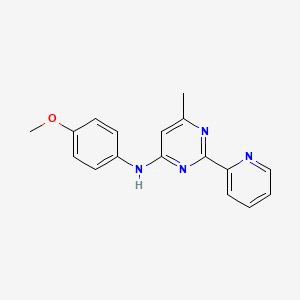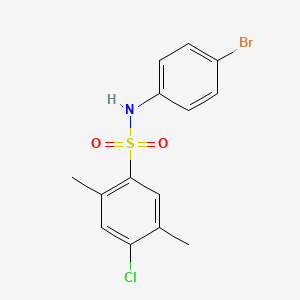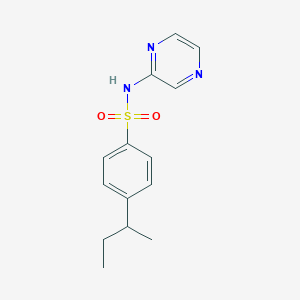
1-(2-Thienyl)-2-(dimethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thienyl)-2-(dimethylamino)ethanol, also known as TDAE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDAE is a chiral amine that contains a thienyl ring, which makes it an interesting molecule for various applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Thienyl)-2-(dimethylamino)ethanol in asymmetric synthesis is based on the formation of a chiral complex between this compound and the substrate. The chiral complex can then undergo a stereoselective reaction, leading to the formation of the desired chiral product. The exact mechanism of action depends on the specific reaction and the nature of the substrate.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and low mutagenicity, making it a potentially safe compound for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Thienyl)-2-(dimethylamino)ethanol has several advantages for lab experiments, including its chiral nature, its ability to act as a chiral auxiliary or a chiral ligand, and its low toxicity. However, this compound can be difficult to synthesize in high purity, and its use in asymmetric synthesis can be limited by the availability of starting materials and the desired stereochemistry of the final product.
Direcciones Futuras
There are several future directions for research on 1-(2-Thienyl)-2-(dimethylamino)ethanol. One direction is to develop new synthesis methods that can produce this compound in high purity and yield. Another direction is to explore new applications of this compound in asymmetric synthesis, such as the synthesis of new chiral catalysts and ligands. Additionally, this compound could be studied for its potential application in other fields, such as medicinal chemistry and materials science.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its chiral nature and potential applications in asymmetric synthesis. While this compound has several advantages for lab experiments, its use can be limited by its synthesis method and the desired stereochemistry of the final product. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of new applications in various fields.
Métodos De Síntesis
1-(2-Thienyl)-2-(dimethylamino)ethanol can be synthesized using different methods, including the reduction of 2-(2-thienyl)ethanol with sodium borohydride, the reaction of 2-(2-thienyl)ethanol with dimethylamine, or the reduction of 2-(2-thienyl)ethylamine with lithium aluminum hydride. The method of choice depends on the availability of starting materials and the desired purity of the final product.
Aplicaciones Científicas De Investigación
1-(2-Thienyl)-2-(dimethylamino)ethanol has been extensively studied for its potential application in asymmetric synthesis. As a chiral amine, this compound can act as a chiral auxiliary or a chiral ligand in various reactions, such as the reduction of ketones, imines, and enamines. This compound has also been used in the synthesis of biologically active compounds, such as alkaloids and amino acids.
Propiedades
IUPAC Name |
2-(dimethylamino)-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9(2)6-7(10)8-4-3-5-11-8/h3-5,7,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPDDDJEFBINQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7463340.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7463360.png)
![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)



